3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 3-phenyl-1,2-oxazole-5-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an amide bond between the amine and the benzoyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: 3-hydroxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide.
Reduction: Reduced oxazole derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Similar structure with a methoxy group at the 4-position instead of the 3-position.
3-phenyl-1,2-oxazole-5-amine: Lacks the benzamide moiety but shares the oxazole and phenyl groups.
Uniqueness
3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of both the oxazole ring and the benzamide moiety also contributes to its distinct properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-9-5-8-13(10-14)17(20)18-16-11-15(19-22-16)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,20) |
InChI Key |
QTGPRPZDUWZSRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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